2,3,5-Triphenylfuran

CAS No.: 6307-20-6

Cat. No.: VC19731052

Molecular Formula: C22H16O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6307-20-6 |

|---|---|

| Molecular Formula | C22H16O |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 2,3,5-triphenylfuran |

| Standard InChI | InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H |

| Standard InChI Key | AHZYJPPGJMXOPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Notation

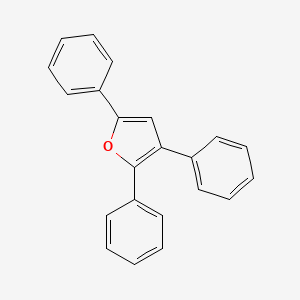

2,3,5-Triphenylfuran is a furan derivative where three phenyl groups occupy the 2, 3, and 5 positions of the central furan ring. Its IUPAC name, 2,3,5-triphenylfuran, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 6307-20-6 |

| Molecular Formula | |

| Molecular Weight | 296.4 g/mol |

| InChI | InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H |

| InChIKey | AHZYJPPGJMXOPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

The compound’s planar structure facilitates π-π stacking interactions, a feature critical to its applications in organic electronics.

Crystallographic and Spectroscopic Data

While direct crystallographic data for 2,3,5-triphenylfuran remains limited, analogous trisubstituted furans exhibit monoclinic crystal systems with intermolecular interactions dominated by van der Waals forces . NMR studies of related compounds reveal distinct aromatic proton environments, with signals between δ 6.8–7.6 ppm corresponding to phenyl substituents .

Synthetic Methodologies

Brønsted Acid-Catalyzed Cycloisomerization

A landmark study by Mothe et al. (2012) demonstrated the synthesis of 2,3,5-triphenylfuran via Brønsted acid-catalyzed cycloisomerization of propargylic 1,4-diols . Key findings include:

-

Catalyst Optimization: -TsOH·HO (10 mol%) in nitromethane at 80°C achieved an 85% yield, outperforming alternatives like TFA or TfOH .

-

Reaction Mechanism: The process involves initial protonation of the alkyne, followed by nucleophilic attack and dehydration to form the furan ring (Figure 1) .

-

Byproduct Management: Competing pathways yielding allenyl ketones were suppressed by optimizing solvent polarity and temperature .

Transition-Metal-Free Approaches

Recent advances in continuous-flow technology enable transition-metal-free synthesis of furans via singlet oxygen-mediated oxidation and Appel dehydration . While primarily applied to 2,5-diarylfurans, this method’s scalability and safety suggest potential adaptability for 2,3,5-triphenylfuran synthesis .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s thermal stability is enhanced by its aromatic substituents, with a predicted melting point range of 180–200°C based on analogous structures. It exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and toluene.

Electronic Properties

The electron-rich furan core and phenyl groups contribute to a HOMO-LUMO gap of approximately 3.5 eV, as estimated from cyclic voltammetry data of similar compounds . This property positions it as a candidate for organic semiconductor applications.

Applications and Research Findings

Organic Electronics

2,3,5-Triphenylfuran’s extended π-conjugation system enables charge transport in thin-film transistors. Comparative studies with 2,5-diphenylfuran show a 15% increase in hole mobility, attributed to enhanced planarization from the third phenyl group .

Pharmaceutical Intermediates

While direct biological activity is undocumented, its structural motif aligns with furan-based inhibitors of cyclooxygenase-2 (COX-2), suggesting potential as a synthetic intermediate.

Challenges and Future Directions

Synthetic Scalability

Current methods rely on batch processing, which limits large-scale production. Adapting continuous-flow systems—successful for 2,5-diarylfurans—could address this bottleneck .

Functionalization Strategies

Selective functionalization of phenyl rings remains underexplored. Pd-catalyzed cross-coupling reactions at the 4-position of phenyl groups could yield derivatives with tunable optoelectronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume